molecular formula C18H19N3O3 B2766148 N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide CAS No. 613655-96-2

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide

Cat. No.: B2766148
CAS No.: 613655-96-2
M. Wt: 325.368
InChI Key: FXXHEQMVWSTAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide is a compound that features a benzimidazole moiety, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which are then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to nucleotides and proteins, affecting their function. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide is unique due to its specific functional groups that enhance its biological activity and potential therapeutic applications. The presence of the hydroxy-propoxy and acetamide groups provides additional sites for interaction with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(22)20-14-6-8-16(9-7-14)24-11-15(23)10-21-12-19-17-4-2-3-5-18(17)21/h2-9,12,15,23H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEQMVWSTAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.